2-Bromoadenosine
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromoadenosine involves the use of purine nucleoside analogs. These analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis . An improved procedure for the synthesis of 2-Bromoadenosine has been developed for evaluation as a blood platelet aggregation inhibitor .Molecular Structure Analysis
The molecular structure of 2-Bromoadenosine is characterized by a molecular formula of C10H12BrN5O4 and an average mass of 346.137 Da . It is a purine nucleoside analogue, which means it has a structure similar to that of the naturally occurring purine nucleosides.Chemical Reactions Analysis
2-Bromoadenosine is an oxidation product of adenosine that inhibits the growth of cells by binding to purine receptors . It has been shown to have growth inhibitory effects on animal and human cell lines .Scientific Research Applications
Application in Cyclonucleosides Research
Scientific Field
Summary of Application
2-Bromoadenosine is used in the synthesis of cyclonucleosides, which are structural analogs of DNA and RNA. These cyclonucleosides are useful tools for investigating the biological functions and conformations of DNA, RNA, and their steric interactions with proteins .
Methods of Application
The synthesis of cyclonucleosides involves a tandem radical 1,6-hydrogen transfer (HT) and cyclization reactions of 2′-deoxy-8-bromoadenosine .
Results or Outcomes
The synthesis of cyclonucleosides has led to the development of 5′,8-C-cyclodeoxyadenosine, a well-known derivative that has been used as a biomarker in the study of oxidatively-damaged DNA related to various diseases and aging .
Application in Synthesis of 2-5-linked Oligoriboadenylates
Scientific Field
Biochemistry and Biotechnology
Summary of Application
2-Bromoadenosine is used in the synthesis of 2-5-linked oligoriboadenylates, which are analogs of 2-5A, a unique 2’,5’-linked nucleic acid synthesized from ATP in interferon-treated cells .
Methods of Application
The synthesis of 2-5-linked oligoriboadenylates involves the use of a CPG-LCA solid support and the phosphoramidite approach .
Results or Outcomes
The successful synthesis of 2-5-linked oligoriboadenylates has increased the accessibility of 8-bromo-2′,5′-oligoadenylates .
Application in Synthesis of C-Cyclonucleosides
Summary of Application
2-Bromoadenosine is used in the synthesis of C-Cyclonucleosides, which are structural analogs of DNA and RNA. These C-Cyclonucleosides are useful tools for investigating the biological functions and conformations of DNA, RNA, and their steric interactions with proteins .
Methods of Application
The synthesis of C-Cyclonucleosides involves a tandem radical 1,6-hydrogen transfer (HT) and cyclization reactions of 2′-deoxy-8-bromoadenosine .
Results or Outcomes
The synthesis of C-Cyclonucleosides has led to the development of 5′,8-C-cyclodeoxyadenosine, a well-known derivative that has been used as a biomarker in the study of oxidatively-damaged DNA related to various diseases and aging .
Application in Diverse C8-functionalization of Adenine Nucleosides
Summary of Application
2-Bromoadenosine is used in the synthesis of diverse C8-functionalized adenine nucleosides via their underexplored carboxaldehydes .
Methods of Application
The synthesis of diverse C8-functionalized adenine nucleosides involves the use of N-unprotected 8-formyladenine nucleoside derivatives, and demonstrates broad diversification at the C8 position by hydroxymethylation, azidation, CuAAC ligation, reductive amination, as well as olefination and fluoroolefination with modified Julia and a Horner-Wadsworth-Emmons reagents .
Results or Outcomes
The successful synthesis of diverse C8-functionalized adenine nucleosides has increased the accessibility of 8-bromo-2′,5′-oligoadenylates .
Future Directions
The future of 2-Bromoadenosine and similar compounds lies in their potential applications in various fields. Fluorescent chemosensors, which are compounds incorporating a binding site, a fluorophore, and a mechanism for communication between the two sites, are being developed for the detection of biologically and/or environmentally important species . The development of these chemosensors is expected to take several new directions in the near future .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHYIISMDPKFKH-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445546 | |
Record name | 2-Bromoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoadenosine | |
CAS RN |
146-76-9 | |
Record name | 2-Bromoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.